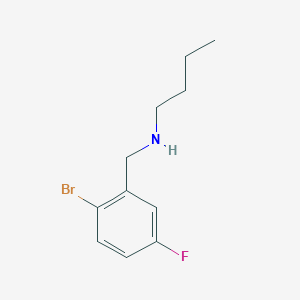

1-Bromo-4-fluoro-2-(butylaminomethyl)benzene

説明

The compound "1-Bromo-4-fluoro-2-(butylaminomethyl)benzene" is a brominated and fluorinated benzene derivative with a butylaminomethyl substituent. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, characterization, and properties of structurally related bromo- and fluoro-substituted benzene derivatives. These papers can help infer potential synthetic routes, molecular structures, chemical reactions, and physical and chemical properties relevant to the compound .

Synthesis Analysis

The synthesis of bromo- and fluoro-substituted benzene derivatives often involves halogenation reactions, as seen in the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF•3H2O) . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene and 1-bromo-4-(2,2-diphenylvinyl)benzene involves nucleophilic substitution and Wittig-Horner reactions, respectively. These methods could potentially be adapted for the synthesis of "1-Bromo-4-fluoro-2-(butylaminomethyl)benzene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromo- and fluoro-substituted benzene derivatives can be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography . Density functional theory (DFT) calculations can complement experimental data to predict the optimized structure and spectroscopic properties . The presence of bromo and fluoro substituents can influence the molecular conformation and intermolecular interactions, as seen in the crystal structures of related compounds .

Chemical Reactions Analysis

Bromo-substituted benzene derivatives can serve as versatile starting materials for various organometallic syntheses . They can undergo reactions with organometallic intermediates such as phenylmagnesium, phenyllithium, and phenylcopper to yield a range of synthetically useful products . The presence of a butylaminomethyl group in "1-Bromo-4-fluoro-2-(butylaminomethyl)benzene" may also allow for further functionalization through nucleophilic addition or substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted benzene derivatives can vary widely depending on the nature and position of the substituents. For instance, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene indicate that the steric configuration can affect the molecule's photoluminescence both in solution and in the solid state . Such properties are important for applications in materials science and photonics. The compound of interest may also exhibit unique properties due to the combination of bromo, fluoro, and butylaminomethyl groups, which could be explored through experimental studies.

科学的研究の応用

Synthesis and Chemical Properties

1-Bromo-4-fluoro-2-(butylaminomethyl)benzene serves as a versatile intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. Its utility is highlighted in the development of synthetic methodologies for biphenyl compounds, which are crucial in various therapeutic agents. For instance, Qiu et al. (2009) developed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This synthesis approach is significant for large-scale production, offering an alternative to methodologies that involve expensive catalysts and hazardous conditions (Qiu, Gu, Zhang, & Xu, 2009).

Supramolecular Chemistry and Self-Assembly

Benzene derivatives, including those with bromo-fluoro substitutions, find applications in supramolecular chemistry due to their ability to partake in hydrogen bonding and π-π interactions. Cantekin, de Greef, and Palmans (2012) discuss the importance of benzene-1,3,5-tricarboxamide derivatives in forming nanometer-sized rod-like structures through self-assembly, stabilized by hydrogen bonding. Such structures have applications ranging from nanotechnology to biomedical fields, demonstrating the adaptability of benzene derivatives in creating complex molecular architectures (Cantekin, de Greef, & Palmans, 2012).

Safety and Hazards

1-Bromo-4-fluoro-2-(butylaminomethyl)benzene is a chemical compound that should be handled with care. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools. Take precautionary measures against static discharges. Keep containers tightly closed in a dry, cool, and well-ventilated place .

特性

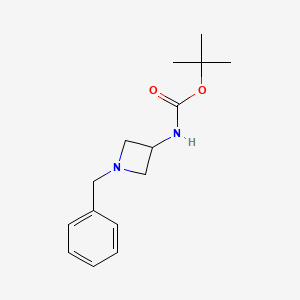

IUPAC Name |

N-[(2-bromo-5-fluorophenyl)methyl]butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFN/c1-2-3-6-14-8-9-7-10(13)4-5-11(9)12/h4-5,7,14H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARKVJOFRRHBEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=C(C=CC(=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651506 | |

| Record name | N-[(2-Bromo-5-fluorophenyl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1019618-98-4 | |

| Record name | N-[(2-Bromo-5-fluorophenyl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

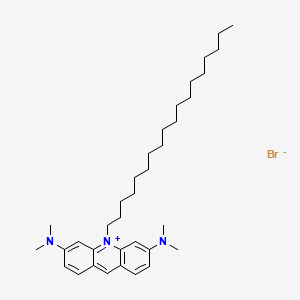

![2-[4-Methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;molecular hydrogen;dihydrochloride](/img/structure/B3026498.png)

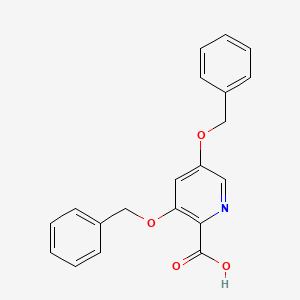

![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B3026499.png)

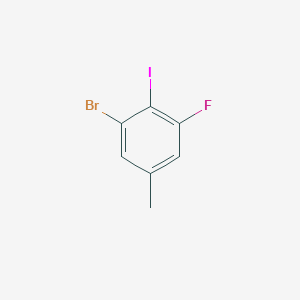

![Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3026510.png)

![(2R,3R)-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-diol](/img/structure/B3026517.png)